molecular formula C7H6FNO3 B087945 2-Fluoro-6-methoxynicotinic acid CAS No. 1211515-88-6

2-Fluoro-6-methoxynicotinic acid

Cat. No.: B087945
CAS No.: 1211515-88-6
M. Wt: 171.13 g/mol
InChI Key: GFWTZHJCJCPAQV-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxynicotinic acid is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13. It is a derivative of nicotinic acid, where the fluorine atom is attached to the second carbon and a methoxy group (-OCH3) is attached to the sixth carbon of the pyridine ring

Preparation Methods

The synthesis of 2-Fluoro-6-methoxynicotinic acid typically involves the reaction of 2-fluoro-6-methoxypyridine with a suitable carboxylating agent. One common method involves the use of sodium methoxide in methanol and tetrahydrofuran as solvents . The reaction is carried out at low temperatures, followed by acidification and extraction to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

2-Fluoro-6-methoxynicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-6-methoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Fluoro-6-methoxynicotinic acid can be compared with other similar compounds such as:

    2-Fluoronicotinic acid: Lacks the methoxy group, which may affect its reactivity and applications.

    6-Methoxynicotinic acid: Lacks the fluorine atom, which may influence its chemical properties and biological activities.

    Nicotinic acid: The parent compound without any substitutions, used as a reference for understanding the effects of fluorine and methoxy substitutions.

The uniqueness of this compound lies in the combined presence of both the fluorine atom and methoxy group, which impart distinct chemical and biological properties .

Properties

IUPAC Name

2-fluoro-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWTZHJCJCPAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257940
Record name 2-Fluoro-6-methoxy-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211515-88-6
Record name 2-Fluoro-6-methoxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211515-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-methoxy-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-methoxypyridine-3-carboxylic acid
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